Potassium trifluoro(4-(methoxycarbonyl)-3-nitrophenyl)borate
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Overview
Description
Potassium trifluoro(4-(methoxycarbonyl)-3-nitrophenyl)borate is a member of the organotrifluoroborate family, which has gained significant attention in recent years due to its unique reactivity patterns and stability. This compound is particularly notable for its application in various organic transformations, including cross-coupling reactions, which are essential in the synthesis of complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro(4-(methoxycarbonyl)-3-nitrophenyl)borate typically involves the reaction of 4-(methoxycarbonyl)-3-nitrophenylboronic acid with potassium fluoride in the presence of a suitable solvent. The reaction conditions often require an inert atmosphere and room temperature to ensure the stability of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to achieve high yields and purity. The product is usually isolated by filtration and recrystallization to obtain a crystalline solid with a high degree of purity .
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro(4-(methoxycarbonyl)-3-nitrophenyl)borate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s reactivity.
Substitution: It participates in nucleophilic substitution reactions, particularly in the presence of suitable catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides. The reactions typically occur under mild conditions, often requiring a catalyst to proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic acids, while reduction can produce amino derivatives. Substitution reactions often result in the formation of various substituted phenylborates .
Scientific Research Applications
Potassium trifluoro(4-(methoxycarbonyl)-3-nitrophenyl)borate has a wide range of applications in scientific research:
Chemistry: It is used in cross-coupling reactions, particularly in the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Industry: It is employed in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism by which potassium trifluoro(4-(methoxycarbonyl)-3-nitrophenyl)borate exerts its effects involves the formation of reactive intermediates during chemical reactions. These intermediates can interact with various molecular targets, facilitating the formation of new chemical bonds. The compound’s unique structure allows it to participate in a wide range of reactions, making it a versatile reagent in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Potassium 4-methylphenyltrifluoroborate: Similar in structure but with a methyl group instead of a methoxycarbonyl group.
Potassium 4-methoxyphenyltrifluoroborate: Contains a methoxy group instead of a methoxycarbonyl group.
Uniqueness
Potassium trifluoro(4-(methoxycarbonyl)-3-nitrophenyl)borate is unique due to its combination of a trifluoroborate group with a methoxycarbonyl and nitro substituent. This unique structure imparts distinct reactivity patterns, making it particularly useful in specific organic transformations that other similar compounds may not efficiently undergo .
Properties
IUPAC Name |
potassium;trifluoro-(4-methoxycarbonyl-3-nitrophenyl)boranuide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BF3NO4.K/c1-17-8(14)6-3-2-5(9(10,11)12)4-7(6)13(15)16;/h2-4H,1H3;/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLUSOWPGFPDYRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=C(C=C1)C(=O)OC)[N+](=O)[O-])(F)(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BF3KNO4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.04 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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